molecular formula C15H24N2 B529549 1H-Imidazole, 4-((3Z)-6-cyclohexyl-3-hexenyl)- CAS No. 186096-20-8

1H-Imidazole, 4-((3Z)-6-cyclohexyl-3-hexenyl)-

Cat. No. B529549
CAS RN: 186096-20-8
M. Wt: 232.36 g/mol
InChI Key: JFGALMNHKIPJOE-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GT-2227 is an H3 antagonist/inverse agonist based on 4-substituted imidazole.

Scientific Research Applications

  • Synthesis of Novel Imidazoles as Potent Antimicrobial Agents Imidazole derivatives are synthesized for their potential antimicrobial properties. They have been found to exhibit significant antimicrobial activity, particularly against Candida albicans, showcasing their potential in clinical medicine (Narwal et al., 2012).

  • Synthesis and in vitro Activity of Heterocyclic Inhibitors Certain substituted 1H-imidazoles were synthesized and evaluated as inhibitors of cytochrome P450 enzymes CYP2A6 and CYP2A13, highlighting their potential therapeutic applications in inhibiting enzymes present in the respiratory tract (Chougnet et al., 2009).

  • Anticancer and Antiproliferative Activities The synthesis of 1H-imidazoles and their testing for biological activity has revealed a clear structure-activity relationship. Some derivatives showed significant antiproliferative effects against human breast cancer cell lines and strong inhibitory effects on cyclooxygenase enzymes, indicating potential in cancer treatment and as anti-inflammatory agents (Wiglenda et al., 2005).

  • Organogels for Drug Delivery Imidazole derivatives have been utilized to form organogels, which can potentially be used for drug delivery systems. The study demonstrates the ability of these organogels to trap hydrophilic drugs, suggesting their use in targeted drug delivery (Seo and Chang, 2005).

  • Antimicrobial Activity of Imidazole Derivatives Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity, underlining their significance in the development of new antimicrobial agents (Bishnoi et al., 2006).

  • Synthesis and Evaluation for Analgesic and Anti-Inflammatory Activity Various 2, 4, 5-triphenyl-1-substituted imidazoles have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory and analgesic properties (Swati and Bhitre, 2013).

properties

CAS RN

186096-20-8

Product Name

1H-Imidazole, 4-((3Z)-6-cyclohexyl-3-hexenyl)-

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

5-[(Z)-6-cyclohexylhex-3-enyl]-1H-imidazole

InChI

InChI=1S/C15H24N2/c1(2-7-11-15-12-16-13-17-15)4-8-14-9-5-3-6-10-14/h1-2,12-14H,3-11H2,(H,16,17)/b2-1-

InChI Key

JFGALMNHKIPJOE-UPHRSURJSA-N

Isomeric SMILES

C1CCC(CC1)CC/C=C\CCC2=CN=CN2

SMILES

C1CCC(CC1)CCC=CCCC2=CN=CN2

Canonical SMILES

C1CCC(CC1)CCC=CCCC2=CN=CN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(6-cyclohexylhex-3-enyl)imidazole
GT 2227
GT 2228
GT-2227
GT-2228

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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